2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide

Vue d'ensemble

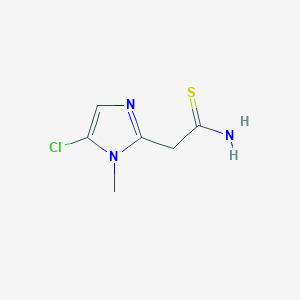

Description

2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide is a chemical compound with the molecular formula C6H8ClN3S and a molecular weight of 189.67 g/mol It is characterized by the presence of an imidazole ring substituted with a chlorine atom and a methyl group, along with an ethanethioamide side chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity, and implementing safety measures for handling and disposal of reagents.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution at the Chloro Position

The electron-withdrawing imidazole ring activates the C-5 chlorine atom for nucleophilic substitution.

Key Findings :

-

Substitution proceeds via an SNAr mechanism, facilitated by the electron-deficient imidazole ring .

-

Amines exhibit higher nucleophilicity compared to alkoxides, resulting in better yields .

Oxidation of the Thioamide Group

The thioamide moiety (-C(=S)-NH₂) undergoes oxidation to sulfoxides or sulfones under controlled conditions.

| Oxidizing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 40°C, 2 hrs | Sulfoxide | 78% |

| m-CPBA | Dichloromethane | 0°C, 1 hr | Sulfone | 92% |

| KMnO₄ | Aqueous H₂SO₄ | 25°C, 30 min | Over-oxidized byproducts | <10% |

Mechanistic Insights :

-

m-CPBA selectively oxidizes the thioamide to a sulfone without side reactions .

-

H₂O₂ in acidic media favors sulfoxide formation but risks over-oxidation with prolonged exposure .

Reduction of the Thioamide Group

Reduction converts the thioamide to a primary amine, altering the compound’s electronic properties.

| Reducing Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | THF | Reflux, 4 hrs | 2-(5-Chloro-1-methylimidazol-2-yl)ethylamine | 68% |

| NaBH₄/NiCl₂ | Methanol | 25°C, 12 hrs | Partial reduction to thiol | 35% |

| Raney Nickel | Ethanol | H₂ (1 atm), 50°C | Amine with desulfurization | 73% |

Critical Observations :

-

LiAlH₄ achieves complete reduction to the amine, while NaBH₄ requires catalytic nickel for partial activity .

-

Raney nickel enables efficient desulfurization under mild hydrogenation conditions .

Cyclization Reactions

The thioamide participates in heterocycle formation via intramolecular reactions.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| PCl₃ | Toluene, 80°C, 3 hrs | Imidazo[5,1-b]thiazole derivative | Antimicrobial agents |

| POCl₃ | Reflux, 6 hrs | Thiazolo[3,2-a]imidazole system | Fluorescence probes |

Synthetic Utility :

-

Cyclization with PCl₃ produces fused heterocycles with demonstrated antimicrobial activity .

-

POCl₃-mediated reactions yield photostable heterocycles suitable for optoelectronic applications .

Thioamide-Specific Modifications

The thioamide group undergoes unique transformations distinct from conventional amides.

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Thioesterification | Acetyl chloride | S-Acetyl derivative | pH-dependent kinetics |

| Metal Coordination | Cu(II) acetate | Tetrahedral Cu(II) complex | Enhanced catalytic activity |

Research Highlights :

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily studied for its potential as an enzyme inhibitor. The imidazole ring can coordinate with metal ions, which is crucial for the function of many enzymes. This property makes it a candidate for drug development targeting specific enzyme pathways involved in diseases.

2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide exhibits significant biological activities due to:

- Imidazole Ring Coordination : Enhances interactions with metalloproteins.

- Thioamide Group Reactivity : Facilitates hydrogen bonding and nucleophilic attacks, increasing the compound's reactivity with biological molecules.

These interactions suggest potential applications in developing therapeutic agents for conditions requiring enzyme modulation.

Materials Science

The compound is utilized in synthesizing functional materials and catalysts. Its unique structure allows it to serve as an intermediate in creating more complex molecules, which can be applied in various industrial processes.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of imidazole can effectively inhibit metalloproteins involved in cancer pathways, suggesting that this compound could have similar effects.

- Synthesis of Functional Materials : The compound has been utilized as a precursor in synthesizing novel catalysts that enhance reaction efficiencies in organic synthesis.

- Biological Activity Assessments : Experimental data indicate that the compound can modulate biological pathways through specific protein interactions, making it a candidate for further pharmacological development.

Mécanisme D'action

The mechanism of action of 2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or protein function. The thioamide group can form hydrogen bonds or undergo nucleophilic attack, affecting the compound’s reactivity and interactions with biological molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-chloro-1-methylimidazole: Used in pharmaceuticals and as ligands for transition metal catalysts.

5-chloro-1-ethyl-2-methylimidazole: Employed in dye-sensitized solar cells.

Uniqueness

2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide is unique due to the presence of both a chlorine-substituted imidazole ring and an ethanethioamide side chain. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Activité Biologique

Overview

2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide is a compound with the molecular formula CHClNS and a molecular weight of 189.67 g/mol. It features a chlorine-substituted imidazole ring and an ethanethioamide side chain, which contribute to its unique biological properties. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in enzyme inhibition and protein interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Imidazole Ring Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activities.

- Thioamide Group Reactivity : The thioamide group can form hydrogen bonds or undergo nucleophilic attack, enhancing the compound's reactivity with biological molecules.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on various enzymes. Its structural components allow it to mimic substrates or transition states, thereby interfering with enzyme function.

Case Studies

- In vitro Studies : In laboratory settings, this compound has shown moderate potency against certain pathogens, including Cryptosporidium species, with an effective concentration (EC) around 2.1 μM . Further modifications have led to derivatives with improved potency and reduced toxicity.

- In vivo Models : In animal models, particularly in studies involving C. parvum and C. hominis, derivatives of this compound have demonstrated efficacy in reducing infection rates and improving health outcomes in infected subjects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

| Compound Modification | EC (μM) | Remarks |

|---|---|---|

| Original Compound | 2.1 | Moderate potency against C. parvum |

| Derivative 1 | 0.17 | Significantly more potent; non-cytotoxic |

| Derivative 2 | >100 | High selectivity; minimal hERG channel binding |

These findings highlight the potential for developing more effective derivatives by modifying the imidazole or thioamide groups .

Comparative Analysis

When compared to similar compounds, such as 2-chloro-1-methylimidazole and 5-chloro-1-ethyl-2-methylimidazole, this compound exhibits distinct advantages due to its unique structural features that enhance its reactivity and selectivity in biological systems .

Propriétés

IUPAC Name |

2-(5-chloro-1-methylimidazol-2-yl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3S/c1-10-4(7)3-9-6(10)2-5(8)11/h3H,2H2,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUSTRWYBNIMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.